2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide
Description
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a pyran ring, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-2-7-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-8-10-25(11-9-24)17-5-3-16(22)4-6-17/h2-6,12,14H,1,7-11,13,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIDJNYFFDAIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The pyran ring is then formed through a cyclization reaction. The final step involves the attachment of the N-prop-2-enylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group may play a role in binding to receptors or enzymes, while the pyran ring may influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Fluoxetine
- Piperaquine
Uniqueness
What sets 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide apart is its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
The compound 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide is a synthetic derivative that incorporates a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine ring, which is often associated with central nervous system activity.
- A pyranone moiety, contributing to its potential as an antibacterial and anti-inflammatory agent.
Biological Activity Overview
Research indicates that compounds similar to the one exhibit a range of biological activities:
- Antibacterial Activity :
-
Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases. Studies have shown that related compounds exhibit significant AChE inhibitory activity, which is essential for cognitive enhancement in conditions such as Alzheimer's disease .
- Anticancer Potential :
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of compounds related to the target molecule:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Moderate antibacterial activity against Bacillus subtilis | Disk diffusion method |
| Study 2 | Significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM | Enzyme assay |
| Study 3 | Induction of apoptosis in cancer cell lines | Flow cytometry and caspase assays |
The mechanisms by which this compound exerts its biological effects may include:
- Interaction with Receptors : The piperazine component likely interacts with neurotransmitter receptors, influencing neurochemical pathways.
- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as AChE and urease, the compound can modulate physiological processes related to cognition and infection control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
